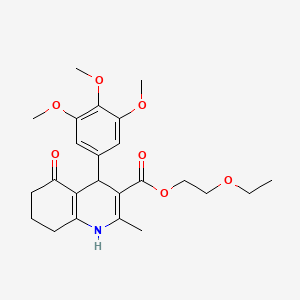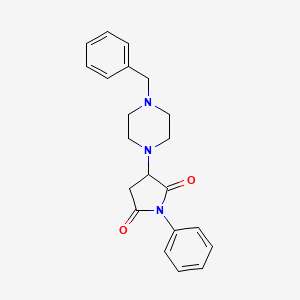![molecular formula C16H25NO3 B5209394 4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5209394.png)
4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine, also known as EMD-386088, is a potent and selective antagonist of the dopamine D4 receptor. It is a synthetic compound that has been developed for research purposes. The dopamine D4 receptor is a G protein-coupled receptor that is primarily located in the brain. It is involved in the regulation of mood, cognition, and behavior. EMD-386088 has been studied extensively in vitro and in vivo to understand its mechanism of action and potential therapeutic applications.
Wirkmechanismus
4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine acts as an antagonist of the dopamine D4 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce the symptoms of depression and anxiety in animal models. It has also been shown to have a positive effect on cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D4 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of 4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine is that it has not been extensively studied in humans, which limits its potential clinical applications.
Zukünftige Richtungen
There are several future directions for research on 4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine. One area of interest is the potential use of this compound in the treatment of drug addiction. It has been shown to reduce the reinforcing effects of drugs of abuse in animal models, and further research is needed to determine its potential clinical applications in this area. Another area of interest is the potential use of 4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Further research is needed to determine its efficacy and safety in human clinical trials. Finally, 4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine could be used as a tool for studying the dopamine D4 receptor and its role in various physiological processes.
Synthesemethoden
4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine is synthesized using a multi-step process that involves the reaction of morpholine with 4-ethylphenol to form 4-ethylphenoxyethylmorpholine. This intermediate is then reacted with ethylene oxide to form 2-[2-(4-ethylphenoxy)ethoxy]ethylmorpholine. Finally, the product is purified using column chromatography to obtain pure 4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine.
Wissenschaftliche Forschungsanwendungen
4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity and selectivity for the dopamine D4 receptor, which makes it a promising candidate for the treatment of various psychiatric disorders such as schizophrenia, bipolar disorder, and depression. It has also been studied for its potential use in drug addiction treatment.
Eigenschaften
IUPAC Name |
4-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-2-15-3-5-16(6-4-15)20-14-13-19-12-9-17-7-10-18-11-8-17/h3-6H,2,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWPFCJYYDRORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5470019 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5209311.png)
![3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5209313.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5209317.png)
![N-(2-methoxyphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5209319.png)


![(3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5209346.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-2-furamide](/img/structure/B5209350.png)
![1-[4-(3-bromophenoxy)butyl]pyrrolidine](/img/structure/B5209351.png)
![6-methyl-5-{5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5209359.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5209364.png)


![5-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209388.png)